![molecular formula C13H15NO3 B2694692 4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one CAS No. 2251053-94-6](/img/structure/B2694692.png)
4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one, also known as MIPO, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. MIPO is a spirooxindole compound that has been found to have various biological and pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Photochromic Properties and Photodegradation Studies
Studies have shown that spiro[indoline-oxazine] derivatives exhibit significant photochromic properties, where they change color upon exposure to UV light due to structural isomerization. For example, comparative studies on the photodegradation of spiro[indoline-oxazine] and spiro[indoline-pyran] derivatives in solution under UV light have been carried out to understand their stability and photodegradation mechanisms. These studies suggest potential applications in the development of light-sensitive materials or coatings with improved fatigue resistance due to their ability to revert to their original state after the removal of the light source (Baillet, Giusti, & Guglielmetti, 1993).
Colorimetric Detection of Heavy Metals
Novel spirooxazine derivatives have been synthesized for the colorimetric detection of heavy metals such as mercury. These compounds show high sensitivity and selectivity towards mercury ions in solution, changing color in the presence of specific ions. This property is particularly useful for environmental monitoring and the development of sensors for the detection of heavy metal contamination in water sources. The specific structural changes upon binding with mercury ions highlight the potential for spirooxazine derivatives in chemical sensor applications (Pattaweepaiboon et al., 2020).
Corrosion Inhibition
Spiro compounds have also been investigated for their corrosion inhibition properties. Specific derivatives have shown effectiveness in preventing corrosion of metals in acidic solutions. This application is crucial for protecting industrial machinery and infrastructure from corrosive damage, thereby extending the lifespan of metal components in harsh environments. The mode of action typically involves the formation of a protective layer on the metal surface, which blocks corrosive substances from reacting with the metal (Yadav, Sinha, Kumar, & Sarkar, 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of spiro[indoline-naphthaline]oxazine derivatives and their photochromic behavior in different solvents have been subjects of research, demonstrating the versatility of spiro compounds in synthetic chemistry. These studies not only contribute to the fundamental understanding of spiro compound behaviors under various conditions but also pave the way for designing new materials with tailored properties for specific applications (Li, Pang, Wu, & Meng, 2015).
Eigenschaften
IUPAC Name |
4-methoxyspiro[1H-indole-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-10-4-2-3-9-11(10)13(12(15)14-9)5-7-17-8-6-13/h2-4H,5-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFVYYBLRKIBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3(CCOCC3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


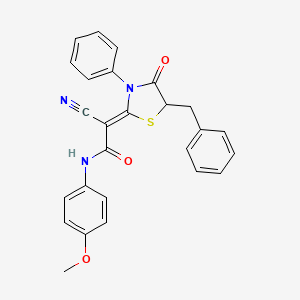


![1-(4-{[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2694617.png)
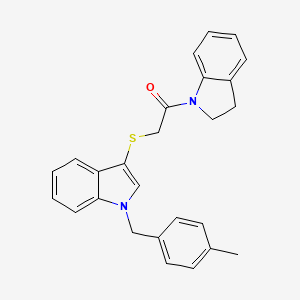

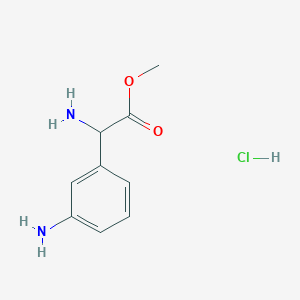
![N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2694623.png)
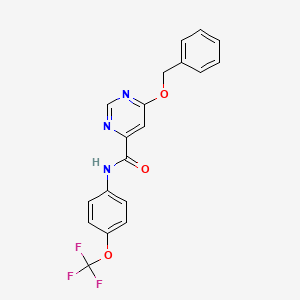
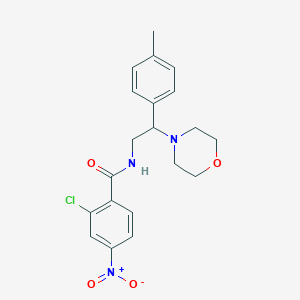
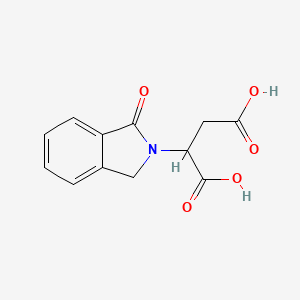
![3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one](/img/structure/B2694631.png)
![{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2694632.png)